![molecular formula C15H28O2 B14284290 Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis- CAS No. 129228-18-8](/img/structure/B14284290.png)
Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with two methoxy groups and a methoxymethyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- can be achieved through several methods. One common approach involves the methylation of cyclopentanol, where methanol is added to cyclopentene. This method is preferred for its sustainability as it does not produce by-products . Another method involves the use of lithium carbonate for the elimination of α-bromo-cyclopentanone, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
科学研究应用
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
作用机制
The mechanism of action of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Cyclopentane, 1,2-dimethoxy-, trans-: This compound has a similar cyclopentane ring structure with two methoxy groups but differs in the position and configuration of the substituents.
1,2-Dimethylenecyclopentane: Another similar compound with a cyclopentane ring and methylene groups.
Uniqueness
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is unique due to its specific arrangement of methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to other cyclopentane derivatives.
属性
CAS 编号 |
129228-18-8 |
|---|---|
分子式 |
C15H28O2 |
分子量 |
240.38 g/mol |
IUPAC 名称 |
(2-cyclopentyl-1,3-dimethoxypropan-2-yl)cyclopentane |
InChI |
InChI=1S/C15H28O2/c1-16-11-15(12-17-2,13-7-3-4-8-13)14-9-5-6-10-14/h13-14H,3-12H2,1-2H3 |
InChI 键 |
BEDHCUAJOBASSZ-UHFFFAOYSA-N |
规范 SMILES |
COCC(COC)(C1CCCC1)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


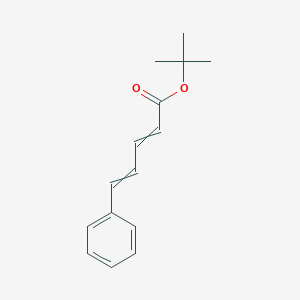
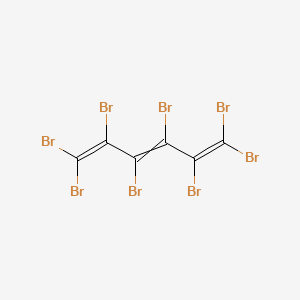
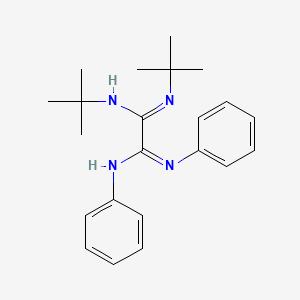
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

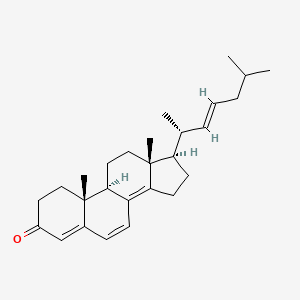
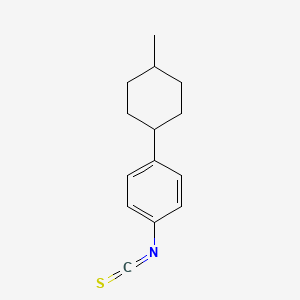
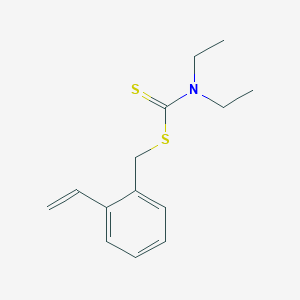

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
